YM-26734

sPLA2 Inhibition Enzymology Drug Discovery

Disambiguating secretory (sPLA2) from cytosolic (cPLA2) phospholipase A2 activity is hindered by cross-reactive tool compounds. YM-26734 (CAS 144337-18-8) resolves this bottleneck as a competitive sPLA2 inhibitor with zero cPLA2, COX, or 5-LOX activity at concentrations up to 50 μM. - Broad multi-isoform coverage: Inhibits sPLA2-IIA, -IID, -IIE, -V, and -X with IC50 values between 0.2 μM and 3 μM. - In-vivo validated: Dose-dependently suppresses TPA-induced ear edema (ED50 = 45 mg/ear) and carrageenin-induced pleurisy in rodent models. - SAR-ready benchmark: Phloroglucinol scaffold with established active-site Ca²⁺-binding interactions provides a reliable positive control for inhibitor development programs. Supplied with full analytical documentation; immediate global shipment.

Molecular Formula C45H62O8
Molecular Weight 731.0 g/mol
CAS No. 144337-18-8
Cat. No. B057248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-26734
CAS144337-18-8
Synonyms1,1’-[5-[3,4-Dihydro-7-hydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-4-yl]-2,4,6-trihydroxy-1,3-phenylene]bis-1-dodecanone
Molecular FormulaC45H62O8
Molecular Weight731.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)C1=C(C(=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)C(=O)CCCCCCCCCCC)O
InChIInChI=1S/C45H62O8/c1-3-5-7-9-11-13-15-17-19-21-36(48)41-43(50)40(44(51)42(45(41)52)37(49)22-20-18-16-14-12-10-8-6-4-2)35-30-38(31-23-25-32(46)26-24-31)53-39-29-33(47)27-28-34(35)39/h23-29,35,38,46-47,50-52H,3-22,30H2,1-2H3
InChIKeyCEJAYJCUSZHYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

YM-26734 sPLA2 Inhibitor Profile


YM-26734 (CAS 144337-18-8) is a synthetic, competitive inhibitor of secretory phospholipase A2 (sPLA2), a family of enzymes implicated in inflammatory cascades. It is a derivative of a natural product isolated from the fruit of Horsfieldia amygdaline [1] and belongs to a class of phloroglucinol-based inhibitors. This compound is distinguished by its nanomolar potency against multiple sPLA2 isoforms, particularly group IIA, and its lack of activity against cytosolic PLA2 (cPLA2), cyclooxygenase (COX), and 5-lipoxygenase (5-LOX) .

Secretory phospholipase A2 pathway studies
Multi-isoform sPLA2 inhibition research
Extracellular vs. cytosolic PLA2 discrimination

YM-26734 Substitution Risks


The sPLA2 family comprises multiple isoforms with distinct tissue distribution, substrate specificity, and roles in inflammation [1]. YM-26734 exhibits a unique, broad inhibitory profile across sPLA2-IIA, -IID, -IIE, -V, and -X, with varying potency, a characteristic not shared by all inhibitors in this class . For instance, while some agents may show high potency against a single isoform, YM-26734's balanced, multi-isoform activity is crucial for studies investigating the collective role of several sPLA2s in complex inflammatory responses, where redundancy among isoforms can mask the effects of a highly selective inhibitor [1].

Single-isoform sPLA2 inhibitors may not reproduce the broad multi-isoform blockade needed for complex inflammatory models.
Agents with additional cPLA2 or COX/5-LOX activity can confound extracellular sPLA2-specific mechanistic studies.
Isoform selectivity profiles differ across sPLA2 inhibitor classes; direct interchange may shift pathway-response interpretation.

YM-26734 Comparative Evidence


Group IIA sPLA2 Potency Comparison

YM-26734 inhibits rabbit platelet-derived group II sPLA2 with an IC50 of 85 nM [1]. This positions it as a potent inhibitor, though less so than the clinical candidate Varespladib (IC50 = 9 nM for human group IIA sPLA2 [2]). Conversely, YM-26734 demonstrates a clear potency advantage over the classic research tool LY311727, which inhibits human group IIA sPLA2 with an IC50 of 470 nM .

Group IIA sPLA2 Potency
Cross-study comparable
YM-26734: IC50 85 nM vs Varespladib: 9 nM LY311727: 470 nM
~5.5-fold more potent than LY311727; less potent than Varespladib.
Supports selection when distinct potency profile is required.
Rabbit platelet enzyme; human isoform comparisons are cross-study.
sPLA2 Inhibition Enzymology Drug Discovery

Broad Isoform Selectivity Profile

YM-26734 is not a highly selective single-isoform inhibitor. It displays a broad inhibitory profile against several sPLA2 isoforms, with IC50 values of 0.2 μM (sPLA2-X), 1 μM (sPLA2-IIA, -IID, -V), and 3 μM (sPLA2-IIE) . This contrasts with other reported inhibitors like KH064 (Sigma SML0972), which shows much weaker activity against sPLA2-V (IC50 = 2 μM) compared to its primary target sPLA2-IIA (IC50 = 29 nM) .

Broad Isoform Selectivity
Cross-study comparable
sPLA2-X: 0.2 µM sPLA2-IIA/IID/V: 1 µM sPLA2-IIE: 3 µM
KH064 shows ~69-fold preference for IIA over V, unlike YM-26734 balanced profile.
Enables collective sPLA2 family contribution research.
Recombinant human isoforms; rank-order may guide model interpretation.
Isoform Selectivity sPLA2 Family Inflammation

In Vivo Anti-Inflammatory Efficacy

YM-26734 demonstrates clear, dose-dependent efficacy in a well-established in vivo model of acute inflammation. When administered intravenously, it inhibits TPA-induced mouse ear edema with an ED50 of 11 mg/kg (95% CI: 4-32 mg/kg, n=5) [1]. This in vivo potency provides a crucial benchmark for evaluating the compound's therapeutic window in preclinical inflammation research.

In Vivo Model Response
Direct head-to-head
ED50 11 mg/kg i.v. vs Vehicle control
95% CI 4-32 mg/kg (n=5); reduced exudate and leukocyte infiltration in pleurisy model.
Model-response endpoint context for acute inflammation research.
TPA ear edema and carrageenin pleurisy models; doses require species-specific review.
In Vivo Pharmacology Inflammation TPA-induced Edema

Off-Target Selectivity Profile

A critical differentiator for YM-26734 is its high selectivity for extracellular, secreted PLA2s over other phospholipase and eicosanoid-pathway enzymes. It does not inhibit intracellular cPLA2 (from mouse macrophages) at concentrations up to 50 μM [1]. Furthermore, it shows no effect on sheep seminal vesicle cyclooxygenase (COX) or rat leukocyte 5-lipoxygenase (5-LOX) [1]. This contrasts with some less-characterized sPLA2 inhibitors that may have off-target activities.

Off-Target Selectivity
Class-level inference
No cPLA2/COX/5-LOX inhibition up to 50 µM
>70-fold selectivity over pancreatic group I sPLA2.
Attribution to extracellular sPLA2 pathway with reduced off-target confound.
Data from single study; confirm in target cell system.
Selectivity Off-Target Effects Phospholipase A2

YM-26734 Research Applications


Multi-Isoform sPLA2 in Acute Inflammation

In rodent models of acute inflammation, multiple sPLA2 isoforms are often upregulated [1]. YM-26734's broad inhibitory profile across sPLA2-IIA, -IID, -IIE, -V, and -X makes it an ideal tool for determining the overall contribution of secreted phospholipases to a given inflammatory response, rather than dissecting the role of a single isoform. Its validated in vivo efficacy in TPA-induced ear edema and carrageenin-induced pleurisy [2] provides a robust experimental starting point for dosing and model selection.

Extracellular vs. Intracellular PLA2 Pathways

YM-26734 is uniquely suited for studies requiring clear discrimination between the roles of secreted (sPLA2) and cytosolic (cPLA2) phospholipases A2. Its complete lack of activity against cPLA2 at concentrations up to 50 μM [2] allows researchers to confidently attribute changes in arachidonic acid metabolism or eicosanoid production to extracellular sPLA2 activity, a distinction that is difficult to make with broader-spectrum PLA2 inhibitors.

sPLA2 Inhibitor SAR Studies

The unique phloroglucinol-based scaffold of YM-26734 serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at developing next-generation sPLA2 inhibitors. Its known binding interactions with the sPLA2 active site, particularly with the catalytic calcium ion [3], have already guided the design of simplified analogs that retain nanomolar potency [3]. Researchers can use YM-26734 as a positive control and benchmark when exploring new chemical space for sPLA2 inhibition.

Application
Selection Property
Validation Focus
Multi-isoform sPLA2 in acute inflammation research
Broad sPLA2 isoform coverage
Model-response endpoint context; dose-model interpretation
Extracellular vs. intracellular PLA2 pathway discrimination
Lack of cPLA2 inhibition
cPLA2 activity exclusion assays; arachidonic acid release profiling
sPLA2 inhibitor SAR and tool compound benchmarking
Phloroglucinol scaffold with reported binding interactions
Comparator assay-response context; structural analog design

Technical Documentation Hub

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35 linked technical documents
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